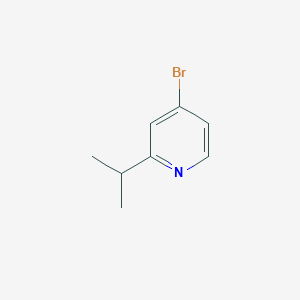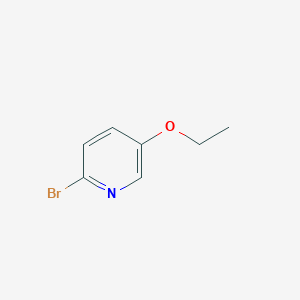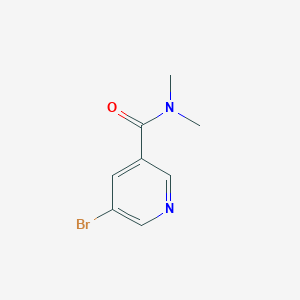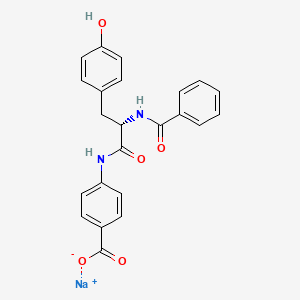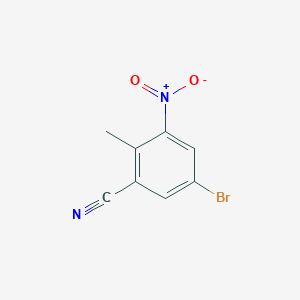
5-Bromo-2-methyl-3-nitrobenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, 5-Bromo-2-methyl-3-nitrobenzonitrile, is a brominated and nitrated derivative of benzonitrile. While the specific compound is not directly studied in the provided papers, they do offer insights into the behavior of similar compounds, which can be used to infer some properties and reactivity patterns of the compound .
Synthesis Analysis
The synthesis of nitrobenzonitrile derivatives typically involves multi-step reactions starting from simpler aromatic compounds. For instance, the synthesis of 3,5-dinitrobenzonitrile as described in one of the papers involves nitration, esterification, amination, and dehydration, starting from benzoic acid . The process includes the use of thionyl chloride and phosphorus oxychloride as reagents to promote esterification and dehydration, respectively. This suggests that the synthesis of 5-Bromo-2-methyl-3-nitrobenzonitrile could similarly involve a sequence of reactions, including bromination and nitration, to introduce the respective functional groups onto the aromatic ring.
Molecular Structure Analysis
The molecular structure of nitrobenzonitrile derivatives is characterized by the presence of electron-withdrawing nitro groups, which can influence the electronic properties of the molecule. In the case of 6-methyl-, 6-chloro-, and 5-chloro-2-nitrobenzonitrile, crystal structure analysis has revealed short intramolecular distances between the nitro oxygen atoms and the nitrile carbon atom, suggesting a tendency for nucleophilic attack . This structural feature could also be present in 5-Bromo-2-methyl-3-nitrobenzonitrile, potentially affecting its reactivity and stability.
Chemical Reactions Analysis
The reactivity of nitrobenzonitrile derivatives can be quite diverse. For example, nitrodibromoacetonitrile (NDBA) reacts with various substrates, including alkenes, aromatic compounds, and amines, to form products derived from bromine or nitrocyanocarbene . This indicates that the bromo and nitro groups in 5-Bromo-2-methyl-3-nitrobenzonitrile could also participate in a range of chemical reactions, potentially leading to the formation of adducts or other reaction products depending on the reaction conditions and the nature of the reactants.
Physical and Chemical Properties Analysis
The physical and chemical properties of nitrobenzonitrile derivatives are influenced by their functional groups. The presence of nitro and nitrile groups typically increases the compound's polarity and can affect its boiling point, melting point, and solubility in various solvents. The crystal structures of related compounds have shown that they can pack in sheets, which is driven by hydrogen bonding and other non-covalent interactions . These interactions could also be relevant for 5-Bromo-2-methyl-3-nitrobenzonitrile, affecting its crystalline form and solubility properties.
Wissenschaftliche Forschungsanwendungen
Molecular Structure Analysis and Hydrogen Bonding
One key area of research involving compounds similar to 5-Bromo-2-methyl-3-nitrobenzonitrile includes the investigation of molecular structures and hydrogen bonding patterns. Studies have demonstrated how specific substitutions on the benzene ring, such as bromo, nitro, and cyano groups, influence hydrogen bonding and molecular packing. For instance, molecules of 2-amino-3-bromo-5-nitrobenzonitrile, a compound closely related to 5-Bromo-2-methyl-3-nitrobenzonitrile, are linked by N-H...N and N-H...O hydrogen bonds to form sheets built from alternating rings, highlighting the impact of such substituents on molecular assembly and interactions (Glidewell et al., 2002).
Reactivity and Regiochemistry in Organic Synthesis
The reactivity and regiochemistry of compounds derived from or related to 5-Bromo-2-methyl-3-nitrobenzonitrile are crucial in organic synthesis, particularly in the formation of isoxazoles and other heterocyclic compounds. An example includes the reaction of 4-nitrobenzonitrile oxide with various dipolarophiles, which afforded new compounds through 1,3-dipolar cycloaddition, with theoretical and experimental studies elucidating the underlying reactivity and regiochemical outcomes (Dorostkar-Ahmadi et al., 2011).
Computational Studies and Material Properties
Computational analyses offer insights into the electronic structure, reactivity, and potential applications of compounds like 5-Bromo-2-methyl-3-nitrobenzonitrile. For instance, detailed computational studies on 5-bromo-3-nitropyridine-2-carbonitrile, a compound with a structure and functional groups reminiscent of 5-Bromo-2-methyl-3-nitrobenzonitrile, have shed light on molecular electrostatic potential, frontier molecular orbitals, and potential applications in material science, including donor-acceptor interactions and Non-Linear Optical (NLO) properties (Arulaabaranam et al., 2021).
Synthesis of Novel Heterocyclic Compounds
The synthesis of novel heterocyclic compounds using precursors related to 5-Bromo-2-methyl-3-nitrobenzonitrile demonstrates the compound's utility in creating pharmacologically relevant molecules. For example, the synthesis of 3-bromo-1-methyl phenothiazines via Smiles rearrangement from related diphenyl sulfides underscores the chemical versatility and potential pharmaceutical applications of these bromo- and nitro-substituted benzonitriles (Gautam et al., 2000).
Eigenschaften
IUPAC Name |
5-bromo-2-methyl-3-nitrobenzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c1-5-6(4-10)2-7(9)3-8(5)11(12)13/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBONHUOGXRYXIG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])Br)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70646570 |
Source


|
| Record name | 5-Bromo-2-methyl-3-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-methyl-3-nitrobenzonitrile | |
CAS RN |
898746-87-7 |
Source


|
| Record name | 5-Bromo-2-methyl-3-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








